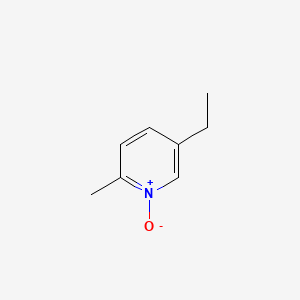

5-Ethyl-2-methylpyridine 1-oxide

Description

The exact mass of the compound 5-Ethyl-2-methylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethyl-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDXKJOCNHFUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227610 | |

| Record name | 2-Picoline, 5-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-44-5 | |

| Record name | Pyridine, 5-ethyl-2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Picoline, 5-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2-PICOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH0QU2859J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 5-Ethyl-2-methylpyridine 1-oxide

Part 1: Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (CAS 768-44-5) is a pivotal organonitrogen compound serving two distinct roles in pharmaceutical sciences: as a synthetic intermediate for functionalizing pyridine rings and as a metabolic reference standard in drug metabolism and pharmacokinetics (DMPK) studies.

Chemically, it is the N-oxide derivative of 5-ethyl-2-methylpyridine (MEP), a high-volume byproduct of acetaldehyde-ammonia condensation. The N-oxide moiety introduces a dipole that activates the pyridine ring toward both electrophilic and nucleophilic substitution at specific positions, enabling transformations (e.g., the Boekelheide rearrangement) that are impossible with the parent pyridine. In biological systems, it represents a classic Phase I oxidative metabolite mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4 families) or Flavin-containing Monooxygenases (FMOs).

This guide provides a rigorous technical breakdown of its synthesis, chemical behavior, and application in drug development workflows.

Part 2: Chemical Identity & Properties[1][2][3][4]

The following data consolidates experimental and predicted physicochemical constants essential for identification and handling.

| Property | Specification |

| Chemical Name | 5-Ethyl-2-methylpyridine 1-oxide |

| Synonyms | 5-Ethyl-2-methylpyridine N-oxide; 5-Ethyl-2-picoline N-oxide |

| CAS Number | 768-44-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES | CCC1=CN=C(C=C1)C=[N+]1[O-] |

| Appearance | Hygroscopic solid or viscous oil (purity dependent) |

| Solubility | Soluble in water, ethanol, DCM; sparingly soluble in hexane |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |

| Acidity (pKa) | ~0.79 (Conjugate acid) – N-oxides are weak bases |

Part 3: Synthesis & Manufacturing Protocols

High-purity synthesis of 5-Ethyl-2-methylpyridine 1-oxide is achieved via direct oxidation of the parent pyridine. Two protocols are presented: Method A for analytical standard preparation (high purity) and Method B for scale-up.

Method A: m-CPBA Oxidation (Lab Scale / High Purity)

Recommended for generating analytical standards for DMPK.

Reagents:

-

meta-Chloroperoxybenzoic acid (m-CPBA), 77% max

-

Dichloromethane (DCM), Anhydrous

-

Sodium bicarbonate (sat. aq.)

Protocol:

-

Dissolution: Dissolve 10 mmol of 5-ethyl-2-methylpyridine in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add 1.1 equivalents (11 mmol) of m-CPBA portion-wise over 15 minutes. Causality: Slow addition prevents exotherms and minimizes over-oxidation side products.

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[6] The N-oxide is significantly more polar than the starting material.

-

Quench & Workup:

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Method B: H₂O₂ / Acetic Acid Oxidation (Scale-Up)

Recommended for synthesis of intermediates (e.g., >10g scale).

Protocol:

-

Dissolve 5-ethyl-2-methylpyridine in Glacial Acetic Acid (5 mL per gram of substrate).

-

Add 1.5 equivalents of 30% Hydrogen Peroxide (H₂O₂).

-

Heat to 70–80°C for 12 hours. Note: Acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidant.

-

Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize the residue with Na₂CO₃ and extract into Chloroform/Isopropanol (3:1).

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the conversion of the parent pyridine to its N-oxide.

Part 4: Mechanistic Insight & Reactivity

Understanding the N-oxide functionality is crucial for predicting its behavior in both synthesis and metabolism.

The "Push-Pull" Mechanism

The N-oxide group is unique because it can act as both an electron donor and an electron withdrawer depending on the reagents used.

-

Electrophilic Substitution: The oxygen atom donates electron density into the ring (via resonance), activating positions 2 and 4.

-

Nucleophilic Substitution: The highly polarized N-O bond withdraws density inductively, making the ring susceptible to nucleophilic attack, particularly at the 2-position.

Key Reaction: Boekelheide Rearrangement If 5-Ethyl-2-methylpyridine 1-oxide is treated with acetic anhydride, it undergoes a rearrangement to form 2-(acetoxymethyl)-5-ethylpyridine . This is a standard method to functionalize the alpha-methyl group of alkylpyridines.

Figure 2: The Boekelheide Rearrangement pathway, utilizing the N-oxide to functionalize the methyl group.

Part 5: Applications in Drug Development

Metabolite Identification (DMPK)

In drug discovery, pyridine rings are common structural motifs. When these drugs are metabolized, N-oxidation is a primary clearance pathway.

-

Role: 5-Ethyl-2-methylpyridine 1-oxide serves as an authentic standard to verify if the parent compound (a potential impurity or substructure of a drug) is being metabolized via this pathway.

-

Detection: It typically elutes earlier than the parent pyridine in Reverse-Phase HPLC due to increased polarity and shows a characteristic mass shift of +16 Da (M+16) in LC-MS.

Synthetic Intermediate

It is used to synthesize derivatives for Structure-Activity Relationship (SAR) studies. For example, converting the methyl group to a hydroxymethyl or aldehyde group allows for further coupling reactions.

Part 6: Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

Hygroscopicity: This compound avidly absorbs moisture from the air. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis to avoid inhalation of DCM or acetic acid vapors.

-

Incompatibility: Avoid contact with strong reducing agents (which revert it to the pyridine) and acid chlorides (which may cause vigorous decomposition or rearrangement).

References

-

Organic Syntheses. (1953). Pyridine, 1-oxide.[6][9] Org.[2][9] Synth. 33, 79. (General method for Pyridine N-oxidation). Retrieved from [Link]

-

ChemSrc. (2023). 5-Ethyl-2-methylpyridine 1-oxide CAS 768-44-5 Entry.[6] Retrieved from [Link]

Sources

- 1. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]

- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 768-44-5|5-Ethyl-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

synthesis of 5-Ethyl-2-methylpyridine 1-oxide from 5-ethyl-2-methylpyridine

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (EMPO) is a critical synthetic intermediate, primarily utilized to access functionalized pyridine derivatives via the Boekelheide rearrangement (to form 5-ethyl-2-pyridinemethanol) or as a regioselective oxidation promoter. While the starting material, 5-ethyl-2-methylpyridine (MEP, also known as aldehyde-collidine), is readily available from the condensation of paraldehyde and ammonia, its conversion to the N-oxide requires precise control to balance conversion efficiency against safety hazards inherent to exothermic oxidation.

This guide presents two validated protocols:

-

Method A (Industrial/Scale-Up): A cost-effective route using Hydrogen Peroxide (

) and Acetic Acid (AcOH), optimized for kilogram-scale production. -

Method B (Discovery/Lab-Scale): A high-purity route using m-Chloroperoxybenzoic acid (mCPBA), optimized for rapid throughput and ease of workup.

Mechanistic Underpinnings

The synthesis relies on the nucleophilic attack of the pyridine nitrogen lone pair onto an electrophilic oxygen center of a peracid. In Method A, the peracid (Peracetic Acid) is generated in situ; in Method B, it is supplied directly.

Key Selectivity Factor: The nitrogen atom is the most basic and nucleophilic site (

Reaction Mechanism Diagram

Figure 1: Electrophilic N-oxidation mechanism. The pyridine nitrogen attacks the electrophilic oxygen of the peracid, proceeding through a concerted transition state.

Method A: The Industrial Standard ( / AcOH)

Rationale: This method utilizes acetic acid as both the solvent and the catalyst precursor.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Ethyl-2-methylpyridine | 1.0 | Substrate |

| Hydrogen Peroxide (30-35% aq) | 1.2 - 1.5 | Oxidant |

| Glacial Acetic Acid | 5 - 10 vol | Solvent/Catalyst |

Protocol

-

Setup: Charge 5-ethyl-2-methylpyridine (MEP) and Glacial Acetic Acid into a reactor fitted with a reflux condenser, internal temperature probe, and dropping funnel.

-

Thermal Equilibration: Heat the solution to 70–80°C .

-

Critical Note: Unlike simple pyridines, alkyl-substituted pyridines react slower due to steric hindrance, but the reaction is still exothermic. Starting at 70°C ensures immediate consumption of peroxide, preventing dangerous accumulation.

-

-

Addition: Add

dropwise over 60–90 minutes. Maintain temperature between 75–85°C.-

Safety Check: If the temperature spikes >90°C, halt addition immediately.

-

-

Digestion: Stir at 80°C for 6–12 hours. Monitor by TLC or HPLC (Target: <2% unreacted MEP).

-

Quench & Concentration:

-

Cool to Room Temperature (RT).

-

Test for excess peroxides using starch-iodide paper. If positive, quench with mild reducing agent (e.g., Sodium Metabisulfite solution).

-

Concentrate under reduced pressure (Rotavap) to remove the bulk of acetic acid/water. Result: A viscous, acidic oil.

-

-

Workup (The "Salting Out" Challenge):

-

Dilute the residue with water.

-

Neutralize carefully with solid

or 50% NaOH to pH 8–9. Caution: CO2 evolution. -

Extraction: N-oxides are highly water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Chloroform (

) or Dichloromethane (DCM) (3x).

-

-

Isolation: Dry organic layers over

, filter, and concentrate. -

Purification: Vacuum distillation is recommended for high purity (BP approx. 130–140°C @ 1-2 mmHg, extrapolated). Alternatively, use as crude if proceeding to rearrangement.

Method B: Laboratory Standard (mCPBA)

Rationale: m-Chloroperoxybenzoic acid (mCPBA) is a pre-formed, potent oxidant. This method is anhydrous (mostly), avoids high temperatures, and simplifies workup for small batches (<10g).

Protocol

-

Setup: Dissolve 5-ethyl-2-methylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 volumes). Cool to 0°C in an ice bath.

-

Addition: Add mCPBA (1.1–1.2 equiv) portion-wise as a solid over 20 minutes.

-

Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup:

-

Dilute with excess DCM.

-

Wash with 10%

(to quench excess oxidant). -

Wash with saturated

(2x) to remove m-chlorobenzoic acid byproduct. -

Wash with Brine (1x).

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Result: Usually yields a high-purity oil/solid that requires no further purification.

Process Workflow & Control Strategy

The following diagram illustrates the critical decision points and flow for the Scalable Method (A).

Figure 2: Process workflow for H2O2-mediated synthesis, highlighting safety checkpoints.

Analytical & Physical Characterization

-

Appearance: EMPO is typically a colorless to pale yellow hygroscopic oil or low-melting solid.

-

Boiling Point: ~176–178°C (Parent MEP); EMPO will have a higher boiling point and may decompose. Distill only under high vacuum (<2 mmHg).

-

NMR Signature (Diagnostic):

-

Upon N-oxidation, the protons at the ortho positions (C6-H and C2-Methyl) experience a significant chemical shift change due to the anisotropy of the N-O bond.

-

H-NMR (

): Look for the C6-H doublet to shift downfield compared to the starting material. The C2-Methyl singlet often shifts from

-

Safety & Hazards

-

Peroxide Accumulation: In Method A, never distill the reaction mixture to dryness without first verifying the absence of peroxides. Concentrated organic peroxides are explosive.

-

Exotherm Control: The N-oxidation is exothermic (

). On a large scale, loss of active cooling during -

Hygroscopicity: The product is hygroscopic.[1] Store under nitrogen or argon in tightly sealed containers to prevent water uptake, which complicates subsequent rearrangement reactions.

References

-

Synthesis of 5-Ethyl-2-methylpyridine (MEP)

-

Frank, R. L., et al. "5-Ethyl-2-methylpyridine." Organic Syntheses, Coll. Vol. 3, p. 326 (1955).

-

-

General N-Oxidation Protocol (H2O2/AcOH)

-

Mosher, H. S., et al. "Heterocyclic Basic Compounds. I. 2-Vinylpyridine." Journal of the American Chemical Society, 73(10), 4925–4926 (1951). (Describes standard peroxide/acetic acid oxidation for alkylpyridines).

-

-

Application in Rearrangements (Boekelheide)

-

Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291 (1954).

-

-

Process Safety & Microreactors

-

Borcsek, B., et al. "Preparation of Pyridine N-oxide Derivatives in Microreactor."[2] Periodica Polytechnica Chemical Engineering, 61(3), 212–218 (2017).

-

-

Patent Reference for MEP N-Oxide

-

Cislak, F. E. "Process for the preparation of pyridine alcohols from pyridine N-oxides."[3] U.S. Patent 2,663,711 (1953).

-

Sources

Technical Whitepaper: Spectral Characterization & Synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (MEP N-oxide) represents a critical structural motif in heterocyclic chemistry, serving both as a key metabolic intermediate of alkylpyridines and a versatile synthon in the preparation of functionalized pyridine derivatives (e.g., via Boekelheide rearrangement). Accurate spectral identification of this compound is essential for researchers monitoring drug metabolism or optimizing catalytic oxidation pathways.[1]

This technical guide provides a definitive reference for the spectral fingerprinting of MEP N-oxide.[1] It synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in mechanistic causality.[1] Furthermore, it details a robust, green-chemistry synthesis protocol utilizing the Urea-Hydrogen Peroxide (UHP) complex, offering a superior safety profile compared to traditional peracid methods.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-Ethyl-2-methylpyridine 1-oxide |

| Common Names | MEP N-oxide; Aldehyde collidine N-oxide |

| CAS Number | 768-44-5 |

| Molecular Formula | C |

| Molecular Weight | 137.18 g/mol |

| Appearance | Viscous, colorless to pale yellow oil (hygroscopic) |

| Solubility | Soluble in water, ethanol, chloroform, DMSO |

Synthesis Protocol: Urea-Hydrogen Peroxide (UHP) Oxidation

Traditional oxidation of pyridines using m-chloroperbenzoic acid (mCPBA) often requires tedious workup to remove acid byproducts.[1] The protocol below utilizes the Urea-Hydrogen Peroxide (UHP) complex with phthalic anhydride, a method chosen for its high atom economy and simplified purification.[1]

Mechanism of Action

The reaction proceeds via the in situ formation of a peroxyacid species.[1] Phthalic anhydride activates the hydrogen peroxide (bound to urea), generating monoperoxyphthalic acid, which transfers an oxygen atom to the pyridine nitrogen lone pair.[1]

Experimental Workflow

-

Reagents:

-

Procedure:

-

Step 1: Dissolve MEP in EtOAc (20 mL) in a round-bottom flask.

-

Step 2: Add UHP and phthalic anhydride in one portion.

-

Step 3: Stir the suspension at room temperature (25°C). The reaction is mildly exothermic; monitor internal temperature.

-

Step 4: Monitor by TLC (MeOH/DCM 1:9).[1] The N-oxide is significantly more polar (lower R

) than the starting pyridine.[1] -

Step 5: Upon completion (~4–6 hours), filter the solid phthalic acid/urea byproduct.[1]

-

Step 6: Wash the filtrate with saturated NaHCO

(2 x 10 mL) to remove residual acid.[1] -

Step 7: Dry organic layer over Na

SO

-

-

Purification:

-

If necessary, purify via flash column chromatography using a gradient of 0–10% Methanol in Dichloromethane.[1]

-

Figure 1: UHP-mediated synthesis workflow for MEP N-oxide.

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of the pyridine ring induces characteristic shifts. The electron-withdrawing nature of the N

Solvent: CDCl

H NMR Data (400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-6 | 8.15 – 8.25 | Singlet (s) | 1H | |

| H-3 | 7.15 – 7.25 | Doublet (d) | 1H | |

| H-4 | 7.05 – 7.15 | Doublet (d) | 1H | |

| 2-CH | 2.53 | Singlet (s) | 3H | Characteristic methyl on N-oxide ring. |

| 5-CH | 2.65 | Quartet (q) | 2H | Ethyl methylene group.[1] |

| 5-CH | 1.26 | Triplet (t) | 3H | Ethyl methyl group.[1] |

C NMR Data (100 MHz)

| Position | Shift ( | Assignment Logic |

| C-2 | 148.5 | |

| C-6 | 138.0 | |

| C-4 | 126.5 | |

| C-3 | 125.5 | |

| C-5 | 139.0 | |

| 2-CH | 17.3 | Methyl substituent. |

| 5-Et | 25.5 / 14.8 | Ethyl methylene / methyl. |

B. Infrared (IR) Spectroscopy

The diagnostic feature of heteroaromatic N-oxides is the N–O stretching vibration.[1] This band is intense and sensitive to solvent polarity.[1]

| Frequency (cm | Assignment | Notes |

| 1240 – 1290 | N–O Stretch | Very Strong. Diagnostic band. Lower frequency than C=O due to single bond character.[1] |

| 1610, 1485 | C=C / C=N Stretch | Aromatic ring skeletal vibrations. |

| 840 – 860 | C–H Out-of-Plane | Characteristic of 2,5-disubstituted pyridine ring. |

C. Mass Spectrometry (MS)

The fragmentation of 2-alkylpyridine N-oxides under Electron Impact (EI) is distinct. Unlike simple pyridine N-oxides which primarily lose oxygen (M-16), 2-alkyl derivatives predominantly lose an OH radical (M-17) . This occurs via a McLafferty-type rearrangement involving the

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (M

): m/z 137[1]

Key Fragmentation Pathways

-

[M – 17]

(Base Peak): m/z 120. Loss of -

[M – 16]

: m/z 121. Loss of Oxygen (deoxygenation to parent pyridine).[1] -

[M – 29]

: m/z 108. Loss of Ethyl radical.[1]

Figure 2: Mass spectral fragmentation pathways. The M-17 peak is diagnostic for 2-methyl substituted N-oxides.

References

-

Preparation of Pyridine N-oxides

- Journal of the Chemical Society, Perkin Transactions 1. "Oxidation of pyridines with urea-hydrogen peroxide complex."

-

NMR of Pyridine N-oxides

-

Royal Society of Chemistry.[1] "N-oxidation of Pyridine Derivatives - Supporting Information (NMR Data)."

-

-

Mass Spectrometry of Alkylpyridine N-oxides

-

Compound Data (CAS 768-44-5)

-

ChemSrc. "5-Ethyl-2-methylpyridine 1-oxide Chemical Properties."[1]

-

Sources

Structural Elucidation and Analytical Characterization of 5-Ethyl-2-methylpyridine 1-oxide: A High-Resolution NMR Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Ethyl-2-methylpyridine 1-oxide (CAS: Not widely listed as a primary commodity, but derivative of CAS 104-90-5) is a critical intermediate in the synthesis of niacin derivatives and a potential metabolite of alkyl-substituted pyridines.[1][2] In drug development, precise characterization of pyridine N-oxides is essential due to their distinct pharmacological profiles and metabolic stability compared to their free-base precursors.[1][2]

This guide provides a definitive protocol for the structural confirmation of 5-Ethyl-2-methylpyridine 1-oxide using

Chemical Structure & Numbering

To ensure consistent assignment, we utilize the following numbering scheme based on IUPAC conventions for the pyridine core:

Experimental Protocol: Signal Acquisition

To replicate the data discussed below, strict adherence to sample preparation standards is required to minimize concentration-dependent shifts or solvent effects.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.[1][2] -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Tube Quality: 5mm High-Throughput NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1-pulse sequence (zg30).

-

Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of methyl protons).

-

Number of Scans (ns): 16 (Sufficient for >10 mg sample).

Spectral Analysis & Assignment

The

Master Assignment Table ( )

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 8.15 – 8.25 | Singlet (br) | 1H | - | H-6 | |

| 7.10 – 7.25 | Doublet / AB | 2H | H-3, H-4 | ||

| 2.65 | Quartet | 2H | Ethyl -CH | Deshielded by aromatic ring current and inductive effect of the ring.[1][2] | |

| 2.53 | Singlet | 3H | - | Methyl (Pos 2) | Distinct singlet.[1][2] Slightly downfield from free base (~2.[1][2]50) due to |

| 1.26 | Triplet | 3H | Ethyl -CH | Classic triplet alkyl signal.[1][2] |

Detailed Mechanistic Interpretation

The N-Oxide Effect on H-6

The most diagnostic signal is the proton at Position 6 (H-6).[1][2]

-

In Free Base (5-Ethyl-2-methylpyridine): H-6 typically resonates at 8.35–8.45 ppm .[1][2]

-

Mechanism:[1][2][4][7] While the

center is inductively electron-withdrawing (deshielding), the oxygen atom donates electron density back into the

The Ethyl & Methyl Group Signatures

-

2-Methyl Group: Appears as a sharp singlet.[1][2] In the N-oxide, this methyl group is adjacent to the positive nitrogen.[1][2] This proximity often results in a slight downfield shift (+0.05 to +0.1 ppm) compared to the starting material, distinguishing the oxidized product.[1][2]

-

5-Ethyl Group: The methylene quartet (~2.65 ppm) and methyl triplet (~1.26 ppm) are standard, but the methylene protons may show slight deshielding due to the modified ring current of the N-oxide system.[1][2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for confirming the structure and distinguishing it from common impurities.

Diagram 1: Analytical Logic Tree

This decision tree guides the researcher through the interpretation of the H-6 signal to confirm N-oxidation.[1][2]

Caption: Logic flow for distinguishing 5-Ethyl-2-methylpyridine 1-oxide from its unoxidized precursor based on H-6 chemical shift.

Quality Control & Troubleshooting

Common Impurities[1][2]

-

Unreacted Starting Material (MEP): Look for a small satellite peak at ~8.4 ppm (H-6 of free base) and a methyl singlet slightly upfield at ~2.50 ppm .[1][2]

-

Water: In

, water appears as a broad singlet around 1.56 ppm .[1][2] Pyridine N-oxides are hygroscopic; significant water content can induce H-bonding, shifting the H-6 signal downfield, potentially mimicking the free base.[1][2] Dry samples thoroughly. -

Residual Oxidant: If mCPBA was used, look for aromatic multiplets at 7.4–8.1 ppm (m-chlorobenzoic acid residues).[1][2]

Self-Validating Checks

-

Integration Ratio: Ensure the ratio of the aromatic H-6 (1H) to the Ethyl-CH3 (3H) is exactly 1:[1][2]3. Deviations suggest impurity overlap.[1][2]

-

Coupling Verification: The Ethyl quartet and triplet must share the same coupling constant (

Hz).[2]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Standard reference for N-oxide substituent effects).

-

Katritzky, A. R., & Lagowski, J. M. (1961).[1][2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1][2] (Foundational text on N-oxide back-donation mechanisms).

-

Royal Society of Chemistry. (2020).[1][2] N-oxidation of Pyridine Derivatives - Supporting Information. RSC Advances. (Provides comparative NMR data for methylpyridine N-oxides).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. (Data on the parent compound for differential analysis).

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of 5-Ethyl-2-methylpyridine 1-oxide

Topic: Mass Spectrometry Fragmentation of 5-Ethyl-2-methylpyridine 1-oxide Content Type: In-depth Technical Guide

Executive Summary

This guide details the fragmentation dynamics of 5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide), a critical metabolite and synthetic intermediate in pyridine chemistry. While standard pyridines fragment via ring cleavage, the N-oxide functionality introduces a labile oxygen atom that dictates the primary dissociation pathways.

For researchers in drug development (MetID) and impurity profiling, distinguishing this N-oxide from its isobaric hydroxylated metabolites (e.g., hydroxymethyl-pyridines) is a common analytical challenge. This guide establishes the "Ortho Effect" —a specific rearrangement driven by the 2-methyl group—as the definitive spectral fingerprint for identification.

Structural Context & Ionization Physics

Before analyzing fragmentation, the ionization state must be defined, as it alters the dissociation energy landscape.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Precursor Ion | Radical Cation | Protonated Molecule |

| Energy Regime | High (70 eV) - Hard Fragmentation | Low/Tunable (CID) - Soft Ionization |

| Primary Utility | Structural Elucidation (Library Matching) | LC-MS Quantification & Biological Matrices |

Key Structural Moiety: The proximity of the 2-methyl group to the N-oxide oxygen is the steric driver for the molecule's unique fragmentation pattern.

Core Fragmentation Pathways

The fragmentation of EMP-N-oxide is governed by three competing mechanisms. The dominance of Pathway A (Ortho Effect) allows for structural confirmation.

Pathway A: The Ortho Effect (Characteristic Loss of OH•)

This is the diagnostic pathway for 2-alkylpyridine N-oxides. Unlike 3- or 4-substituted isomers, the 2-methyl group allows for a specific 1,5-hydrogen transfer.

-

Mechanism:

-

Excitation: The N-oxide oxygen abstracts a hydrogen atom from the adjacent (ortho)

-methyl group via a cyclic transition state. -

Rearrangement: This forms a tautomeric intermediate (N-hydroxy-2-methylene-dihydropyridine).

-

Dissociation: The O-H bond cleaves, expelling a neutral hydroxyl radical (OH•, 17 Da).[1]

-

-

Resulting Ion:

-

EI (

137): Yields the base peak at -

ESI (

138): Yields

-

Pathway B: Deoxygenation (Loss of O)

N-oxides are thermally and energetically labile. Direct cleavage of the N-O bond is common.

-

Mechanism: Homolytic cleavage of the N-O bond.

-

Resulting Ion:

-

EI: Yields the radical cation of the parent pyridine at

121 ( -

ESI: Yields the protonated parent pyridine at

122 (

-

-

Note: High abundance of this peak in ESI often indicates thermal degradation in the ion source rather than collision-induced dissociation (CID).

Pathway C: Ethyl Chain Fragmentation

The 5-ethyl group undergoes standard alkyl chain fragmentation, typically secondary to the N-oxide specific pathways.

-

Loss of Methyl Radical: Cleavage of the terminal methyl group of the ethyl chain.

-

Resulting Ion (EI):

122 (

Visualization: The Ortho-Effect Mechanism

The following diagram illustrates the specific 1,5-H shift that validates the position of the methyl group relative to the N-oxide.

Caption: The 1,5-Hydrogen shift mechanism characteristic of 2-methylpyridine N-oxides, leading to the diagnostic [M-17] fragment.

Experimental Protocol: Validating the N-Oxide

To distinguish EMP-N-oxide from isobaric impurities (e.g., hydroxylated pyridines) or thermal artifacts, use this self-validating LC-MS/MS workflow.

Step 1: Chromatographic Separation

N-oxides are significantly more polar than their parent pyridines.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar N-oxide.

-

Mobile Phase: Acetonitrile/Ammonium Formate (10mM, pH 3.5).

-

Expectation: EMP-N-oxide will elute earlier than 5-ethyl-2-methylpyridine on C18, but later on HILIC.

Step 2: Source Optimization (Artifact Control)

N-oxides can degrade thermally in the ESI source, appearing as the parent pyridine (

-

Protocol: Perform a "Source Temperature Ramp."

-

Inject sample at Source Temp 200°C.

-

Inject sample at Source Temp 500°C.

-

Validation: If the ratio of

122 (Deoxygenated) to

-

Step 3: MS/MS Fragmentation (CID)

-

Mode: Positive ESI (

). -

Collision Energy (CE): Ramp 10–40 eV.

-

Criteria: Look for the

121 fragment (-

Presence of 121: Confirms N-oxide with ortho-methyl group.

-

Absence of 121 (only 120/122 seen): Suspect hydroxylation on the ring or ethyl chain (stable -OH, no ortho-effect loss).

-

Summary Data Table

| Fragment Ion (EI) | Fragment Ion (ESI) | Identity | Mechanism | Diagnostic Value |

| Molecular Ion | Parent | Reference | ||

| Deoxygenation | Low (Thermal artifact risk) | |||

| OH Loss (Ortho Effect) | High (Specific to 2-Me) | |||

| Methyl Loss (Ethyl chain) | Moderate |

Diagnostic Decision Tree

Use this logic flow to interpret unknown spectra matching the mass of EMP-N-oxide.

Caption: Logic flow for distinguishing N-oxides from isobaric hydroxylated metabolites using MS/MS data.

References

-

NIST Mass Spectrometry Data Center. (2023). Pyridine, 5-ethyl-2-methyl-, 1-oxide Mass Spectrum. National Institute of Standards and Technology. Link

-

Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Link

-

Ma, X., et al. (2005).[3] Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study. Rapid Communications in Mass Spectrometry. Link

-

Chowdhury, S. K., et al. (2010). LC/ESI mass spectra of... distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry. Link

Sources

solubility of 5-Ethyl-2-methylpyridine 1-oxide in organic solvents

Topic: Solubility Profile and Purification Strategies for 5-Ethyl-2-methylpyridine 1-oxide Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and R&D Researchers[1][2]

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (CAS 768-44-5 ), also known as 5-Ethyl-2-picoline N-oxide, is a critical intermediate in the synthesis of nicotinic acid (Vitamin B3) and various heterocyclic pharmaceuticals.[1][2] Unlike its parent compound (5-ethyl-2-methylpyridine), the N-oxide possesses a highly polar amine oxide functionality (

This guide provides a technical analysis of the compound's solubility behavior, offering a predictive solubility model based on thermodynamic principles and homologous series data.[1] It includes self-validating experimental protocols for determining precise solubility limits and optimizing purification via solvent switching.[1][2]

Physicochemical Profile & Identity

Understanding the molecular architecture is a prerequisite for predicting solubility.[1][2] The N-oxide moiety introduces a strong dipole moment (~4.0–5.0 D), making the molecule significantly more hydrophilic than its parent pyridine derivative.[1]

| Property | Data | Source/Note |

| Chemical Name | 5-Ethyl-2-methylpyridine 1-oxide | |

| CAS Number | 768-44-5 | Verified [1] |

| Molecular Formula | MW: 137.18 g/mol | |

| Physical State | Viscous liquid or low-melting solid | Hygroscopic |

| Boiling Point | 140–145 °C @ 10 Torr | [1] |

| Polarity | High (Amine Oxide functionality) | H-bond acceptor |

Solubility Landscape

Due to the absence of widespread public solubility tables for this specific CAS, the following data is synthesized from thermodynamic trends of homologous pyridine N-oxides (e.g., Pyridine N-oxide, 2-Picoline N-oxide).

Predicted Solubility Profile

The solubility of 5-Ethyl-2-methylpyridine 1-oxide follows a "polar-likes-polar" mechanism.[1][2] The oxygen atom on the nitrogen serves as a potent hydrogen bond acceptor, facilitating high solubility in protic solvents.[1]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very High (>500 mg/mL) | Strong H-bonding interaction between solvent -OH and N-oxide oxygen.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions; excellent for extraction from aqueous phases.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Soluble, but temperature-dependent.[1][2] Good candidates for crystallization.[1][2] |

| Aromatic | Toluene, Benzene | Moderate | Soluble at elevated temperatures; potential anti-solvent at low temps.[1][2] |

| Aliphatic | Hexane, Heptane, Pentane | Low / Insoluble | Lack of polar interaction.[1][2] Ideal anti-solvents for precipitation.[1][2] |

Thermodynamic Modeling (The Apelblat Equation)

For precise process control, researchers should model the mole fraction solubility (

-

A, B, C: Empirical constants determined via the gravimetric protocol below.

-

Utility: This model is essential for designing cooling crystallization curves to maximize yield and purity.[1]

Experimental Protocols

These protocols are designed to be self-validating , meaning the results include internal checks (e.g., mass balance, Tyndall effect) to ensure accuracy.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate exact solubility curves for your specific solvent system.[1][2]

Materials:

-

Target Solvent (HPLC Grade)

-

Jacketed glass vessel with temperature control (

) -

Syringe filter (0.22 µm PTFE)[1]

Workflow:

-

Saturation: Add excess solute to 10 mL of solvent in the jacketed vessel at a fixed temperature (e.g., 25°C).

-

Equilibration: Stir at 400 RPM for 24 hours. Validation: Ensure solid phase remains visible throughout.[1][2]

-

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 2 mL of supernatant using a pre-warmed syringe.

-

Filtration: Filter immediately into a pre-weighed weighing vial (

). -

Evaporation: Evaporate solvent under vacuum (40°C, 50 mbar) until constant mass is achieved (

). -

Calculation:

[1] -

Repeat: Perform at 5°C intervals (e.g., 20°C to 60°C) to generate the solubility curve.

Protocol B: Purification via Solvent Switching

Since N-oxides are thermally sensitive, crystallization is preferred over distillation.[1][2]

-

Dissolution: Dissolve crude oil in a minimum volume of Ethyl Acetate or Acetone at 50°C.[1]

-

Anti-solvent Addition: Slowly add Hexane or Heptane dropwise until a persistent cloudiness (turbidity) appears.[1]

-

Re-dissolution: Add a few drops of the good solvent (Ethyl Acetate) to clear the solution.[1]

-

Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.

-

Validation: If oiling out occurs instead of crystallization, seed with a pure crystal or scratch the glass surface.[1]

Visualization of Workflows

Figure 1: Solubility Determination Logic

This diagram outlines the decision process for selecting the correct measurement technique based on the compound's behavior.[1]

Caption: Decision matrix for selecting the appropriate solubility determination method based on initial visual screening.

Figure 2: Purification & Isolation Strategy

A strategic map for isolating the N-oxide from a reaction mixture.

Caption: Purification flowchart emphasizing safety (peracid removal) and phase-dependent isolation techniques.

References

-

CAS Common Chemistry . (n.d.).[1][2][3] Pyridine, 5-ethyl-2-methyl-, 1-oxide (CAS RN: 768-44-5).[1][2][3][4][5][6] American Chemical Society.[1][2][3] Retrieved from [Link][1][3]

-

Youssif, S. (2001).[1] Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.[1][7] Retrieved from [Link]

-

Org. Synth. (1953).[1][8] Pyridine-N-oxide.[1][2][4][9][7][5][8][10][11] Organic Syntheses, Coll. Vol. 4, p.828.[1] (Standard protocol for N-oxide synthesis and purification). Retrieved from [Link][1]

Sources

- 1. 5-乙基-2-甲基-吡啶 CAS#: 104-90-5 [m.chemicalbook.com]

- 2. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. lookchem.com [lookchem.com]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. lookchem.com [lookchem.com]

- 11. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

Theoretical Characterization of 5-Ethyl-2-methylpyridine 1-oxide: A Computational Protocol

The following technical guide details the theoretical characterization of 5-Ethyl-2-methylpyridine 1-oxide (also referred to as MEP-N-oxide). This document is structured to serve as a blueprint for computational chemists and medicinal chemists requiring rigorous property prediction in the absence of extensive experimental data.[1]

Executive Summary & Molecular Profile

Target Molecule: 5-Ethyl-2-methylpyridine 1-oxide Parent Scaffold: 5-Ethyl-2-methylpyridine (MEP, CAS 104-90-5) Significance: Pyridine N-oxides are critical metabolic intermediates (via CYP450 oxidation) and versatile synthetic ligands. For MEP-N-oxide, the interplay between the electron-donating alkyl groups (ethyl, methyl) and the highly polar N-oxide moiety creates a unique electronic landscape governing its solubility, metabolic stability (N-deoxygenation), and ligand binding affinity.

This guide establishes a Density Functional Theory (DFT) workflow to predict the physicochemical properties of MEP-N-oxide with high fidelity, moving beyond "standard" B3LYP approaches to modern, dispersion-corrected methodologies.[1]

Computational Methodology (The Protocol)

To ensure Scientific Integrity and Reproducibility , the following level of theory is recommended. This selection is based on the need to accurately model the charge separation inherent in the N

Level of Theory Selection

| Component | Recommendation | Causal Justification (Why?) |

| Functional | M06-2X or wB97X-D | Standard functionals like B3LYP often fail to capture medium-range electron correlation and dispersion forces accurately.[1] The N-oxide bond has significant zwitterionic character; M06-2X (Minnesota functional) is benchmarked to outperform B3LYP in thermodynamics and non-covalent interactions for main-group thermochemistry.[1] |

| Basis Set | def2-TZVP | The N-O bond requires a flexible description of valence electrons. The def2-TZVP (Triple-Zeta Valence Polarized) set minimizes Basis Set Superposition Error (BSSE) and provides a better description of the dipole moment than Pople sets (e.g., 6-31G*).[1] |

| Solvation | SMD (Solvation Model based on Density) | Solvent: Water ( |

| Frequency | Harmonic Analysis | Required to verify stationary points (zero imaginary frequencies) and to calculate Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Enthalpy ( |

Protocol Workflow

The following diagram outlines the logical flow of the computational characterization.

Figure 1: Computational workflow for the characterization of MEP-N-oxide. Green nodes indicate parallel post-processing steps.

Structural Analysis & Geometry

The geometry of the N-oxide moiety is the primary indicator of model quality.

The N-O Bond

In pyridine N-oxides, the N-O bond length is a compromise between the single bond character (N

-

Predicted Bond Length: 1.29 Å – 1.31 Å.[1]

-

Validation: If your calculation yields

Å, the method is likely underestimating the

Conformational Flexibility

The 5-ethyl group introduces conformational flexibility.[1]

-

Scan Coordinate: Dihedral angle

(C4-C5-CH -

Expectation: The ethyl group will prefer a conformation perpendicular to the aromatic plane or bisecting it to minimize steric clash with the C4/C6 protons, though the barrier to rotation is generally low (< 2 kcal/mol).

Electronic Properties & Reactivity

Understanding the electron density distribution is vital for predicting metabolic soft spots (SOM) and reactivity.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Oxygen atom and the pyridine ring

-system.[1] This makes the oxygen the primary site for electrophilic attack (e.g., protonation) or radical attack. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring.[1]

-

Band Gap (

): Correlates with chemical hardness.[1] Pyridine N-oxides generally have a smaller gap than their parent pyridines, indicating higher reactivity.[1]

Molecular Electrostatic Potential (MEP) Map

The MEP map reveals the sites of electrostatic interaction:

-

Red Region (Negative Potential): Concentrated heavily on the Oxygen atom .[1]

-

Blue Region (Positive Potential): Concentrated on the Methyl protons (C2-CH

) and ring protons.[1] -

Implication: The C2-methyl group is "activated" (more acidic) due to the electron-withdrawing inductive effect of the N-oxide, making it susceptible to deprotonation and subsequent nucleophilic attack.

Spectroscopic Validation (In Silico)

To validate the theoretical model against future experimental data, predict the following spectral signatures.

Infrared (IR) Spectroscopy

The diagnostic band for N-oxides is the N-O stretching vibration.[1]

-

Predicted Frequency:

(Strong).[1] -

Note: Scaling factors (typically ~0.95 for DFT) must be applied to raw frequencies to align with experimental anharmonicity.[1]

NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with the same basis set (def2-TZVP) in solvent (CHCl

-

C NMR Shift: The C2 and C6 carbons in N-oxides are typically shielded (upfield shift) compared to the parent pyridine due to the high electron density on the oxygen pushing density back into the

- H NMR Shift: Expect the C2-Methyl protons to shift downfield relative to the parent pyridine due to the proximity to the positive nitrogen.

Thermodynamics: Metabolic Stability

In drug development, the stability of the N-oxide is paramount.

Bond Dissociation Energy (BDE)

The homolytic cleavage of the N-O bond is a measure of metabolic stability (deoxygenation).

-

Calculation:

.[1] -

Reference Value: Pyridine N-oxide BDE is approx. 63-65 kcal/mol.[1] The ethyl and methyl substituents (electron-donating) should slightly stabilize the N-oxide, potentially increasing the BDE by 1-3 kcal/mol.

Proton Affinity (pKa Prediction)

N-oxides are weak bases.[1]

-

Reaction:

[1] -

pKa: Pyridine N-oxide has a pKa

0.[1]79. The electron-donating alkyl groups on MEP-N-oxide will increase basicity slightly.[1]

Data Summary Table

| Property | Theoretical Target (M06-2X/def2-TZVP) | Experimental Reference (Parent/Analog) |

| N-O Bond Length | 1.295 Å | 1.290 Å (Pyridine N-oxide X-ray) |

| Dipole Moment | ~4.3 - 4.5 Debye | 4.24 D (Pyridine N-oxide) |

| HOMO Location | Oxygen | - |

| IR (N-O Stretch) | 1280 cm | ~1250 cm |

| pKa (Conj.[1] Acid) | 1.1 (Predicted) | 0.79 (Pyridine N-oxide) |

References

-

M06-2X Functional Validation: Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

-

Pyridine N-Oxide Benchmarks: Woon, D. E., & Dunning, T. H. (1995).[1] Gaussian basis sets for use in correlated molecular calculations. V. Core-valence basis sets for boron through neon.[1] The Journal of Chemical Physics, 103(11), 4572-4585.[1] Link[1]

-

SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Due to the Solute. The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

-

N-Oxide Reactivity & Properties: Yarie, M., et al. (2023).[1] Recent Advances in the Synthesis and Application of Pyridine N-Oxides. RSC Advances. Link

-

Basis Set Selection: Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1] Link

Sources

The Pyridine N-Oxide: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary

This guide examines the pyridine N-oxide moiety, a critical functionality in heterocyclic chemistry that bridged the gap between the inert nature of pyridine and the demand for functionalized nitrogen heterocycles.[1][2] For drug development professionals, understanding the "push-pull" electronic character of this group is essential for late-stage functionalization and prodrug design. This whitepaper details the historical genesis, evolution of synthetic protocols, and the mechanistic logic that underpins its utility in modern pharmaceutical sciences.

Historical Genesis: The Meisenheimer-Ochiai Era

The discovery of pyridine N-oxide was not merely the isolation of a new compound but the unlocking of a "chemical switch" that reversed the reactivity rules of the pyridine ring.

-

The Discovery (1926): The German chemist Jakob Meisenheimer first reported the synthesis of pyridine N-oxide.[3] While investigating the oxidation of nitrogen heterocycles, Meisenheimer employed perbenzoic acid to oxidize pyridine, isolating a hygroscopic, colorless solid.[3] This marked the first controlled access to the N-oxide functionality on a pyridine ring.

-

The Expansion (1940s-1950s): While Meisenheimer opened the door, it was Eiji Ochiai (University of Tokyo) who walked through it. Ochiai and his colleagues systematically explored the chemistry of aromatic amine oxides. They discovered that the N-oxide group renders the pyridine ring susceptible to electrophilic substitution (e.g., nitration) at the 4-position—a reaction virtually impossible with pyridine itself due to the ring's electron-deficient nature. This body of work established the N-oxide as a temporary "activating group" that could be introduced, utilized, and removed (deoxygenated), a strategy now fundamental to heterocyclic synthesis.

Mechanistic Architecture: The "Push-Pull" Effect

To effectively utilize pyridine N-oxides, one must understand their dual electronic nature. The oxygen atom acts as both an electron donor and an electron withdrawer, creating unique regioselectivity.

-

Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density from the ring, making the

(2,6) and -

Resonance Donation (+M): Conversely, the oxygen lone pair can donate electron density into the ring, stabilizing carbocation intermediates during electrophilic attack at the

(4) position.

This duality allows the N-oxide to facilitate transformations that are otherwise contradictory, such as nitration (electrophilic) and chlorination (nucleophilic) on the same nucleus.

Visualization: Reactivity Pathways

Figure 1: The divergent reactivity landscape enabled by N-oxide activation. Note the ability to access C2 and C4 functionalization via distinct mechanistic pathways.

Synthetic Evolution: Protocols and Methodologies

The synthesis of pyridine N-oxides has evolved from stoichiometric organic peracids to catalytic, green oxidation methods.

Table 1: Comparative Oxidation Methodologies

| Method | Reagent System | Conditions | Yield | Technical Notes |

| Classic (Meisenheimer) | Perbenzoic acid | Benzene, 0°C to RT | 70-80% | Historical relevance; reagents are unstable and difficult to handle safely on scale. |

| Standard Laboratory | mCPBA (meta-chloroperoxybenzoic acid) | DCM or CHCl₃, 0°C to RT | 85-95% | Gold Standard. High yield, mild conditions. Byproduct (m-chlorobenzoic acid) requires basic wash to remove. |

| Industrial / Scalable | H₂O₂ (30%) + Acetic Acid | 70-80°C, 4-12 h | 75-90% | Forms peracetic acid in situ. Cost-effective for kg-scale. Requires heat; workup involves careful neutralization. |

| Green / Catalytic | MTO (Methyltrioxorhenium) + H₂O₂ | DCM, RT, <1 mol% cat. | >95% | High atom economy. MTO is expensive but highly active. Ideal for valuable/sensitive substrates. |

| Urea Complex | UHP (Urea-Hydrogen Peroxide) + Phthalic Anhydride | MeOH/DCM, RT | 85-95% | "Anhydrous" H₂O₂ source. Safer solid handling. Generates phthalic acid byproduct. |

Protocol 1: Standard mCPBA Oxidation (Self-Validating)

Recommended for discovery-stage synthesis of complex intermediates.

-

Preparation: Dissolve the pyridine substrate (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (1.1 to 1.2 equiv, 70-75% purity) portion-wise over 15 minutes. Control: Maintain internal temperature <5°C to prevent exotherms.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

-

Validation: Monitor by TLC or LC-MS. The N-oxide is typically much more polar (lower R_f) than the starting pyridine.

-

-

Workup (Critical Step):

-

Dilute with DCM.

-

Wash twice with 10% aqueous K₂CO₃ or NaOH. Reason: This converts the m-chlorobenzoic acid byproduct into its water-soluble salt, effectively removing it from the organic layer.

-

Wash once with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, purify via silica gel chromatography (Eluent: DCM/MeOH, typically 95:5 to 90:10).

The Boekelheide Rearrangement[4][5]

Discovered by Virgil Boekelheide in 1954, this reaction is the premier method for functionalizing the

Mechanism

The reaction proceeds through a "Polonovski-type" activation followed by a sigmatropic shift.

-

Acylation: Reaction with acetic anhydride (Ac₂O) forms an N-acetoxypyridinium cation.

-

Deprotonation: The acetate anion abstracts a proton from the

-methyl group, forming an anhydrobase (enamine-like intermediate). -

Rearrangement: A [3,3]-sigmatropic rearrangement moves the acetoxy group from the nitrogen to the

-carbon. -

Hydrolysis: The resulting ester is hydrolyzed to the alcohol.

Visualization: Boekelheide Mechanism

Figure 2: The stepwise flow of the Boekelheide rearrangement, transforming an N-oxide into a functionalized alkyl pyridine.

Protocol 2: Boekelheide Rearrangement

-

Reaction: Dissolve 2-methylpyridine N-oxide (1.0 equiv) in acetic anhydride (5.0 equiv).

-

Heating: Heat to reflux (approx. 140°C) for 1–3 hours. The solution will typically darken.

-

Note: Modern variants use Trifluoroacetic Anhydride (TFAA) in DCM at 0°C -> RT for milder conditions (the "modified Boekelheide").

-

-

Quench: Carefully remove excess acetic anhydride under reduced pressure or quench by pouring into ice water (exothermic!).

-

Hydrolysis (Optional): To isolate the alcohol directly, treat the crude acetate ester with aqueous NaOH/MeOH at RT for 1 hour.

Pharmaceutical Applications

In drug discovery, the N-oxide is not just a synthetic handle; it is a valid pharmacophore and a critical metabolite.

Table 2: N-Oxides in Medicine

| Drug / Compound | Role of N-Oxide | Therapeutic Area |

| Ciclopirox | Active Pharmacophore. Exists as a tautomer between N-hydroxy-2-pyridone and 2-hydroxypyridine N-oxide. The N-oxide oxygen coordinates Fe³⁺, essential for its antifungal mechanism. | Antifungal (Topical) |

| Omeprazole | Synthetic Precursor. 2,3,5-Trimethylpyridine N-oxide is a key intermediate in the synthesis of the pyridine ring found in Omeprazole. | Proton Pump Inhibitor (GERD) |

| Zinc Pyrithione | Active Ligand. Derived from 2-chloropyridine N-oxide.[3] The N-oxide oxygen and thiol sulfur chelate Zinc. | Antidandruff / Antifungal |

| Tirapazamine | Prodrug (Bioreductive). A benzotriazine di-N-oxide. In hypoxic tumor cells, the N-oxide is reduced to a radical intermediate that damages DNA. | Anticancer (Investigational) |

Metabolic Considerations

Pyridine-containing drugs often undergo N-oxidation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver. These N-oxide metabolites are typically more polar and water-soluble, facilitating renal excretion. However, in some cases (as with bioreductive prodrugs), the N-oxide is the "masked" form of the active agent, designed to release the drug only under specific physiological conditions (e.g., hypoxia).

References

-

Meisenheimer, J. (1926).[3] "Über Pyridin-, Chinolin- und Isochinolin-N-oxyd". Berichte der deutschen chemischen Gesellschaft, 59(8), 1848–1853.[3] Link[3]

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds". The Journal of Organic Chemistry, 18(5), 534–551. Link

-

Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291. Link

-

Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides". Arkivoc, 2001(1), 242-268.[2][3] Link[3]

-

Charette, A. B., et al. (2012). "Pyridine N-Oxides".[1][2][3][4][5][6][7][8][9] Chemical Reviews, 112(5), 2642-2713. (Comprehensive review of modern synthesis and reactivity). Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Fundamental Chemistry of 5-Ethyl-2-methylpyridine 1-oxide

[1]

Executive Summary & Chemical Identity[1][2][3][4]

5-Ethyl-2-methylpyridine 1-oxide (EMP-N-oxide) represents a critical functional intermediate in heterocyclic chemistry.[1] Unlike its parent pyridine, the N-oxide moiety introduces a unique dipolar functionality that destabilizes the aromatic ring toward nucleophilic attack while simultaneously activating the

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 768-44-5 |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow solid (hygroscopic) |

| Melting Point | 65–66 °C |

| Solubility | Soluble in water, alcohols, chloroform; sparingly soluble in hexane |

| Key Hazard | Thermal instability >120°C (Exothermic decomposition) |

Synthetic Architecture

The industrial standard for synthesizing EMP-N-oxide relies on the direct oxidation of 5-ethyl-2-methylpyridine (MEP) using peracids.[1] While m-chloroperbenzoic acid (mCPBA) is common in small-scale medicinal chemistry, the cost-effective industrial route utilizes hydrogen peroxide in glacial acetic acid, generating peracetic acid in situ.[1]

Mechanism of Oxidation

The nitrogen lone pair of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peracid. This reaction is irreversible and forms a highly polar N–O bond.

Figure 1: Synthetic workflow for the N-oxidation of 5-ethyl-2-methylpyridine.

The N-Oxide Activation: Reactivity & The Boekelheide Rearrangement

The most chemically significant feature of EMP-N-oxide is its ability to undergo the Boekelheide Rearrangement .[1] This reaction transforms the unreactive

The Mechanism[7][9][11][12]

-

O-Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.[1]

-

Deprotonation: A weak base (acetate) removes a proton from the

-methyl group, forming an anhydrobase (enamine-like intermediate).[1] -

[3,3]-Sigmatropic Shift: This concerted rearrangement moves the acetoxy group from the nitrogen to the methyl carbon, restoring aromaticity and yielding the ester.

This pathway is the primary method for converting simple alkyl pyridines into functionalized alcohol precursors used in drug synthesis.

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2-methylpyridine 1-oxide

Based on modified Ochiai/Boekelheide procedures.

Reagents:

-

5-Ethyl-2-methylpyridine (MEP): 121.2 g (1.0 mol)[1]

-

Glacial Acetic Acid: 250 mL

-

Hydrogen Peroxide (30% aq): 100 mL (~1.0 mol)

Methodology:

-

Setup: Equip a 1L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.

-

Addition: Charge the flask with MEP and acetic acid. Heat the mixture to 70°C.

-

Oxidation: Add H2O2 dropwise over 60 minutes. Caution: Reaction is exothermic. Maintain internal temperature between 75–85°C.[2]

-

Digestion: After addition, stir at 80°C for 12 hours. Monitor via TLC (MeOH/DCM 1:9) or GC-MS for consumption of MEP.[1]

-

Workup: Concentrate the mixture under reduced pressure to remove acetic acid/water.

-

Neutralization: Dilute residue with water (100 mL), neutralize with solid Na2CO3 to pH 8–9, and extract with Chloroform (3 x 100 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. The crude solid can be recrystallized from ethyl acetate/hexane.

-

Yield Target: 85–92%[1]

-

Protocol B: Boekelheide Rearrangement

Conversion to 2-(acetoxymethyl)-5-ethylpyridine.[1]

Reagents:

-

EMP-N-oxide: 13.7 g (0.1 mol)[1]

-

Acetic Anhydride: 50 mL (Excess)

Methodology:

-

Reflux: Dissolve EMP-N-oxide in acetic anhydride in a round-bottom flask.

-

Reaction: Heat the solution to reflux (approx. 140°C) for 2–4 hours. The solution will darken.

-

Quench: Cool to room temperature. Carefully remove excess acetic anhydride under vacuum.

-

Isolation: Distill the residue under high vacuum to obtain the acetoxy ester.

-

Hydrolysis (Optional): To get the alcohol, reflux the ester in 10% NaOH for 1 hour, extract, and distill.

Pharmaceutical & Industrial Relevance[1][3][5][10][14][15][16]

EMP-N-oxide serves as a strategic pivot point in drug development.[1] While the ethyl-pyridine core is found in drugs like Pioglitazone (an anti-diabetic agent), the N-oxide is typically utilized to introduce oxygenated functionality at the 2-position, which is difficult to access via direct electrophilic substitution.[1]

Key Applications:

-

Metabolic Modeling: N-oxides are common metabolites of pyridine-based drugs.[1] EMP-N-oxide is used as a reference standard to study the oxidative metabolism of 5-ethyl-2-methylpyridine derivatives.[1]

-

Agrichemical Synthesis: The rearrangement products serve as precursors for herbicides requiring specific pyridine substitution patterns.

-

Polymer Additives: Used in the synthesis of functionalized vinyl-pyridine monomers to improve adhesion properties in copolymers.

References

-

Ochiai, E. (1953).[1] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551.[1] Link

-

Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link

-

Chauhan, M., et al. (2014).[1] "Metal-free oxidation of nitrogen heterocycles with hydrogen peroxide in acetic acid." Journal of Inorganic Biochemistry, 141, 12-18.[1] Link

-

Berson, J. A., & Cohen, T. (1955).[1] "The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride." The Journal of Organic Chemistry, 20(11), 1461–1468.[1] Link

-

OECD SIDS. (1994).[3] "5-Ethyl-2-picoline (CAS 104-90-5) Initial Assessment Report." UNEP Publications.[3] Link

Methodological & Application

Application Note: 5-Ethyl-2-methylpyridine 1-oxide (MEP-NO) as a Lipophilic Oxygen Transfer Agent in Catalysis

[1]

Executive Summary

5-Ethyl-2-methylpyridine 1-oxide (MEP-NO) is a specialized, lipophilic derivative of the standard oxidant Pyridine N-oxide (PNO).[1] While PNO and 4-Methylmorpholine N-oxide (NMO) are ubiquitous in catalytic oxidation, they often suffer from poor solubility in non-polar solvents (e.g., toluene, hexanes) and can lead to catalyst poisoning due to the formation of unhindered pyridine byproducts.

MEP-NO addresses these limitations through two structural features:

-

Lipophilicity: The 5-ethyl and 2-methyl groups significantly increase solubility in organic media compared to PNO.[1]

-

Steric Modulation: The 2-methyl substituent provides sufficient steric bulk to weaken the coordination of the reduced pyridine byproduct to the metal center, preventing catalyst inhibition, while remaining accessible enough for efficient Oxygen Atom Transfer (OAT).[1]

This guide details the synthesis, safety, and application protocols for utilizing MEP-NO in metal-catalyzed C-H oxidations and aldehyde promotion.[1]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9]

Before deployment in catalysis, the reagent must often be synthesized or purified, as commercial stocks may contain hygroscopic water or acidic impurities.[1]

| Property | Data |

| CAS Number | 768-44-5 |

| Formula | C₈H₁₁NO |

| MW | 137.18 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, Toluene, EtOAc; Sparingly soluble in water |

| Role | Stoichiometric Oxidant / Oxygen Atom Transfer (OAT) Agent |

Protocol 1: Synthesis and Purification of MEP-NO

Rationale: Commercial 5-ethyl-2-methylpyridine (Aldehyde Collidine) is inexpensive.[1] In-house synthesis ensures anhydrous conditions critical for sensitive metal catalysts.[1]

Reagents:

Step-by-Step Procedure:

-

Mixing: In a 500 mL round-bottom flask, dissolve MEP (12.1 g, 100 mmol) in Glacial Acetic Acid (50 mL) .

-

Oxidation: Cool the solution to 15°C. Add 30% H₂O₂ (15 mL, ~150 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Then, heat to 60°C for 3 hours to ensure complete conversion.

-

Workup: Concentrate the mixture under reduced pressure to remove most acetic acid.

-

Neutralization: Dilute the residue with water (20 mL) and carefully neutralize with solid Na₂CO₃ until pH ~8.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If high purity is required for catalysis, purify via vacuum distillation (bp ~140°C at 2 mmHg) or silica gel chromatography (Eluent: 5-10% MeOH in DCM).[1]

Mechanism of Action: Oxygen Atom Transfer (OAT)[1]

The primary utility of MEP-NO in catalysis is its ability to transfer an oxygen atom to a low-valent metal center (M), generating a high-valent metal-oxo species (M=O) which is the active oxidant.[1]

Why MEP-NO?

-

Step 1 (Coordination): The N-oxide oxygen binds to the metal.[1]

-

Step 2 (Transfer): The N-O bond cleaves, releasing the reduced pyridine (MEP).[1]

-

Step 3 (Dissociation): The 2-methyl group on the released MEP creates steric clash with the metal ligand sphere, forcing the byproduct to dissociate. This prevents the "pyridine inhibition effect" often seen with unsubstituted Pyridine N-oxide.[1]

Figure 1: The Oxygen Atom Transfer cycle. The 2-methyl substituent on MEP-NO is critical for the rapid dissociation of the reduced pyridine byproduct, regenerating the active catalyst.[1]

Application Protocols

Protocol A: Palladium-Catalyzed C-H Oxygenation

Context: Direct hydroxylation of C(sp³)-H bonds.[1] MEP-NO is used here to improve solubility in toluene compared to standard N-oxides.[1]

Reagents:

-

Substrate (e.g., 2-phenylpyridine derivative) (1.0 equiv)

-

Pd(OAc)₂ (5-10 mol%)[1]

-

MEP-NO (1.5 - 2.0 equiv) [1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Procedure:

-

Setup: In a glovebox or under N₂, charge a sealable pressure tube with the Substrate (0.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and MEP-NO (103 mg, 0.75 mmol).[1]

-

Solvation: Add Toluene (2.0 mL). Note the homogeneity; MEP-NO should dissolve more readily than PNO.

-

Reaction: Seal the tube and heat to 100°C for 12-18 hours.

-

Observation: The solution will darken as Pd(II) cycles to Pd(0) and is re-oxidized by MEP-NO.[1]

-

-

Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

-

Analysis: Concentrate the filtrate and analyze via ¹H NMR or GC-MS. The byproduct 5-ethyl-2-methylpyridine can be removed via acidic wash (1M HCl) if the product is non-basic.[1]

Protocol B: Ruthenium-Catalyzed Alcohol Oxidation

Context: Oxidation of secondary alcohols to ketones using MEP-NO as a sacrificial oxidant.[1] Useful for substrates that are difficult to dissolve in chlorinated solvents.

Reagents:

-

Secondary Alcohol (1.0 equiv)[1]

-

TPAP (Tetrapropylammonium perruthenate) (5 mol%) OR RuCl₂(PPh₃)₃[1]

-

MEP-NO (1.5 equiv) [1]

-

Molecular Sieves (4Å, powdered)

-

Solvent: Acetonitrile or DCM

Procedure:

-

Activation: Flame-dry 4Å molecular sieves under vacuum and cool under Argon.

-

Addition: Add the Alcohol (1.0 mmol), MEP-NO (1.5 mmol), and solvent (5 mL) to the flask containing sieves.

-

Catalyst: Add the Ru-catalyst (0.05 mmol) in one portion.

-

Monitoring: Stir at room temperature. Monitor by TLC.[1][5]

-

Note: The reaction is typically faster than with NMO due to the higher lipophilicity facilitating interaction with the organic substrate.[1]

-

-

Purification: Filter through a silica plug. The reduced MEP byproduct is less polar than N-methylmorpholine and may require chromatographic separation (Hexane/EtOAc gradient).[1]

Comparative Data: Solvent Compatibility

One of the distinct advantages of MEP-NO over commercial NMO or PNO is its compatibility with non-polar solvents, which is crucial for late-stage functionalization of lipophilic drug molecules.[1]

| Solvent | Pyridine N-Oxide (PNO) | N-Methylmorpholine N-Oxide (NMO) | MEP-NO (This Reagent) |

| Water | Highly Soluble | Highly Soluble | Sparingly Soluble |

| DCM | Soluble | Soluble | Highly Soluble |

| Toluene | Insoluble/Poor | Insoluble | Soluble |

| Hexanes | Insoluble | Insoluble | Partially Soluble |

| Hygroscopicity | High | Very High | Low |

Safety & Handling

-

Thermal Stability: Like all N-oxides, MEP-NO is potentially energetic.[1] However, it lacks the nitro groups that typically induce explosivity.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.[1]

-

Warning: Do not distill at atmospheric pressure; decomposition may occur >180°C.[1]

-

-

Toxicity: The parent pyridine (5-ethyl-2-methylpyridine) is an irritant and toxic by ingestion.[1] Handle the N-oxide with standard PPE (gloves, goggles, fume hood).[1]

-

Incompatibility: Avoid contact with strong reducing agents (hydrides) or acid chlorides (potential for violent Boekelheide rearrangement exotherms).[1]

References

-

Preparation of Pyridine N-Oxides

-

MEP-NO as Oxidation Promoter

-

General Reactivity of 2-Substituted Pyridine N-Oxides

-

Safety Data

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. 5-乙基-2-甲基-吡啶 | 104-90-5 [m.chemicalbook.com]

- 4. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]

- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]

- 9. WO1997014668A1 - Oxidation of aldehydes to carboxylic acids - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

5-Ethyl-2-methylpyridine 1-oxide in C-H activation reactions

Application Note: Strategic Utilization of 5-Ethyl-2-methylpyridine 1-oxide in C-H Activation

Part 1: Core Directive & Executive Summary

Subject: 5-Ethyl-2-methylpyridine 1-oxide (EMP-oxide) CAS: 768-44-5 Role: Substrate for Regioselective Functionalization & Tunable Oxidant/Promoter Target Audience: Synthetic Chemists, Process Development Scientists